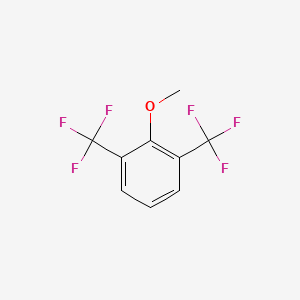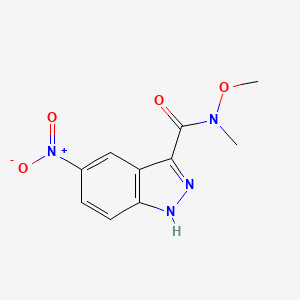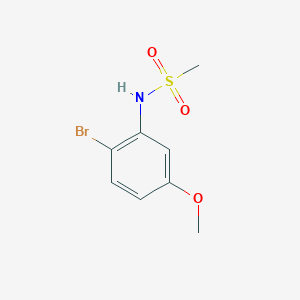
2,6-Bis(trifluoromethyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trifluoromethyl)anisole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the 2 and 6 positions of an anisole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)anisole typically involves the introduction of trifluoromethyl groups onto an anisole ring. One common method is the trifluoromethylation of anisole using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are employed to ensure high-quality production.
化学反应分析
Types of Reactions: 2,6-Bis(trifluoromethyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution. reactions such as nitration and sulfonation can still occur under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones. Reduction reactions may target the trifluoromethyl groups, converting them to trifluoromethyl alcohols.
Nucleophilic Substitution: The presence of electron-withdrawing trifluoromethyl groups can facilitate nucleophilic substitution reactions, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of trifluoromethyl alcohols.
Nucleophilic Substitution: Formation of substituted anisole derivatives.
科学研究应用
2,6-Bis(trifluoromethyl)anisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2,6-Bis(trifluoromethyl)anisole is largely influenced by the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it an effective modulator of biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The trifluoromethyl groups also influence the compound’s electronic properties, affecting its reactivity and binding affinity.
相似化合物的比较
2,6-Difluoroanisole: Similar structure but with fluorine atoms instead of trifluoromethyl groups.
2,6-Dichloroanisole: Contains chlorine atoms instead of trifluoromethyl groups.
2,6-Dimethylanisole: Contains methyl groups instead of trifluoromethyl groups.
Uniqueness: 2,6-Bis(trifluoromethyl)anisole is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
属性
分子式 |
C9H6F6O |
|---|---|
分子量 |
244.13 g/mol |
IUPAC 名称 |
2-methoxy-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6O/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3 |
InChI 键 |
ZPDOVABZUMQDBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)


